molecular formula C9H13ClN2O B1447525 2-Hydroxy-2-phenylpropanimidamide hydrochloride CAS No. 92442-87-0

2-Hydroxy-2-phenylpropanimidamide hydrochloride

Cat. No. B1447525
CAS RN: 92442-87-0
M. Wt: 200.66 g/mol
InChI Key: DPCMFPNQZOBWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-phenylpropanimidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is available for research use only .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2-phenylpropanimidamide hydrochloride consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation is Cl.NC(=N)C(O)c1ccccc1 .


Physical And Chemical Properties Analysis

2-Hydroxy-2-phenylpropanimidamide hydrochloride is a solid . The boiling point and other physical properties are not specified .

Scientific Research Applications

  • Chromatographic Analysis : A study conducted by Casselman and Bannard (1970) investigated the use of gas-liquid chromatography for analyzing compounds like Caramiphen hydrochloride, which is closely related to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This technique was explored for its feasibility in determining the purity and quantitative analysis of these compounds, highlighting its potential application in chemical analysis and quality control (Casselman & Bannard, 1970).

  • Hydrogel Synthesis for Drug Delivery : Şenol and Akyol (2018) explored the synthesis of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) for controlled drug release. Although not directly studying 2-Hydroxy-2-phenylpropanimidamide hydrochloride, this research has implications for its potential application in creating controlled release systems for drug delivery (Şenol & Akyol, 2018).

  • Oxidation Kinetics and Mechanisms : A study by Mohana and Prasad (2008) examined the kinetics and mechanism of the oxidation of Phenylpropanolamine hydrochloride, which shares a structural resemblance to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This research provides insights into the chemical behavior and potential applications of these types of compounds in various oxidative processes (Mohana & Prasad, 2008).

  • Enantiomeric Resolution in Electrophoresis : Nardi et al. (1993) investigated the enantiomeric resolution of racemic 2-hydroxy acids, which are structurally similar to 2-Hydroxy-2-phenylpropanimidamide hydrochloride, using capillary zone electrophoresis. This study is relevant for understanding the separation and analysis of chiral compounds in pharmaceutical and chemical research (Nardi, Eliseev, Boček, & Fanali, 1993).

Safety And Hazards

The safety and hazards of 2-Hydroxy-2-phenylpropanimidamide hydrochloride are not specified . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

As 2-Hydroxy-2-phenylpropanimidamide hydrochloride is available for research use, it may be subject to further studies to uncover its properties and potential applications .

properties

IUPAC Name

2-hydroxy-2-phenylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-9(12,8(10)11)7-5-3-2-4-6-7;/h2-6,12H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCMFPNQZOBWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-phenylpropanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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